2',3'-Anhydroinosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

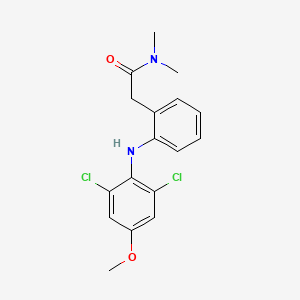

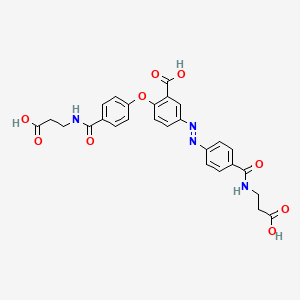

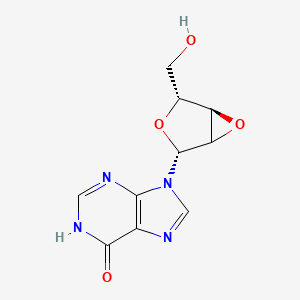

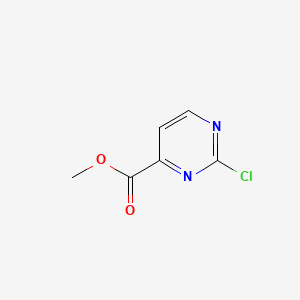

2’,3’-Anhydroinosine is a chemical compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 . It is also known by the synonym 9-(2,3-anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one .

Molecular Structure Analysis

The molecular structure of 2’,3’-Anhydroinosine consists of 10 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The average mass is 264.194 Da and the monoisotopic mass is 264.049469 Da .Chemical Reactions Analysis

The hydrolysis of 2’,3’-Anhydroinosine has been investigated . The reactions were performed in D2O instead of H2O, which allowed the accumulation of intermediate substances in sufficient quantities . Two intermediates were isolated and their structures were confirmed by mass and NMR spectroscopy .Physical and Chemical Properties Analysis

2’,3’-Anhydroinosine is a solid substance . It has a melting point of more than 184°C . The carbon content is 47.72%, the hydrogen content is 4.19%, and the nitrogen content is 22.04% .Scientific Research Applications

Radical Dehalogenation and Enzymatic Synthesis Challenges : 2',3'-Anhydroinosine is a byproduct in the preparation of 3'-deoxyinosine, a key compound in the synthesis of 2-fluorocordycepin. Its presence can hinder the reaction and reduce yield. This research highlights the role of this compound in the enzymatic synthesis process and its potential impact on yield and efficiency in pharmaceutical production (Kayushin et al., 2021).

Transformation of Inosine into Derivatives : Another study explored the transformation of inosine into this compound. This research offers insights into the chemical pathways and potential applications of this compound in the context of nucleoside modifications, which are critical in the development of therapeutic agents (Mengel & Muhs, 1977).

Role in Nucleoside Modification : this compound is part of a group of compounds that are modified in the 2’- and/or 3’-position of nucleosides. These modifications are significant in developing drugs targeted against viruses and tumors. This research highlights the broader application of this compound in creating bioactive compounds with potential medical applications (Szlenkier & Boryski, 2019).

Safety and Hazards

Future Directions

The future research directions for 2’,3’-Anhydroinosine could involve further investigation into its hydrolysis process and the impact of its derivatives on the synthesis of 2-fluorocordycepin . Additionally, the potential biomedical applications of enzymes involved in the synthesis of nucleosides and nucleotides, including 2’,3’-Anhydroinosine, could be explored .

Mechanism of Action

Target of Action

coli purine nucleoside phosphorylase during the synthesis of 2-fluorocordycepin .

Mode of Action

It is formed as a byproduct in the preparation of 3’-deoxyinosine and during the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . It appears to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

Biochemical Pathways

It is known to interfere with the synthesis of 2-fluorocordycepin, suggesting it may impact pathways related to nucleoside synthesis .

Result of Action

It is known to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

Biochemical Analysis

Biochemical Properties

2’,3’-Anhydroinosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is formed from the admixture of 2’,3’-anhydroinosine, a byproduct in the preparation of 3-0deoxyinosine . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2’,3’-Anhydroinosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that derivatives of 2’,3’-anhydroinosine inhibit the formation of 1-α-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin analogs .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors in its biochemical interactions .

Dosage Effects in Animal Models

The effects of 2’,3’-Anhydroinosine vary with different dosages in animal models

Metabolic Pathways

2’,3’-Anhydroinosine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. The specific metabolic pathways and the nature of these interactions are still being studied.

Transport and Distribution

The transport and distribution of 2’,3’-Anhydroinosine within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be affected by these interactions.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2',3'-Anhydroinosine involves the conversion of inosine to the target compound through a series of reactions.", "Starting Materials": [ "Inosine", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Inosine is reacted with acetic anhydride in the presence of sodium acetate to form 2',3'-O-acetylinosine.", "2',3'-O-acetylinosine is then treated with methanol and hydrochloric acid to form 2',3'-O-methylinosine.", "2',3'-O-methylinosine is further reacted with sodium bicarbonate and water to form 2',3'-Anhydroinosine." ] } | |

CAS No. |

31766-13-9 |

Molecular Formula |

C10H10N4O4 |

Molecular Weight |

250.21 g/mol |

IUPAC Name |

9-[(1R,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

WDIGUIIOGAEQHN-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

Synonyms |

9-(2,3-Anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one; |

Origin of Product |

United States |

Q1: Can 2',3'-Anhydroinosine interfere with enzymatic reactions involving purine nucleosides?

A2: Yes, this compound can negatively impact enzymatic reactions involving purine nucleosides. Specifically, it has been observed to hinder the synthesis of 2-fluorocordycepin catalyzed by E. coli purine nucleoside phosphorylase. [] This interference stems from the products of this compound hydrolysis, which inhibit the formation of 1-phospho-3-deoxyribose, a crucial component in the synthesis of 2-fluorocordycepin. [] This finding highlights the importance of considering potential contaminants like this compound, even in trace amounts, during enzymatic synthesis involving purine nucleosides.

Q2: Why is understanding the hydrolysis of this compound important in the context of nucleoside synthesis?

A3: Understanding the hydrolysis of this compound is crucial for several reasons. Firstly, this compound can appear as a byproduct during the synthesis of other nucleosides, such as 3′-deoxyinosine. [] Its presence, even in small amounts, can significantly affect reaction yields and complicate the purification process. Secondly, the hydrolysis products of this compound can themselves be inhibitors of crucial enzymes involved in nucleoside metabolism and synthesis. [] This interference has direct implications for the efficient production of desired nucleoside analogs, like 2-fluorocordycepin. Therefore, a thorough understanding of its hydrolysis pathway allows for the development of strategies to minimize its formation and mitigate its negative impact on desired synthetic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)